molecular formula C22H21N3O7 B2362594 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one CAS No. 898441-89-9

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one

Cat. No.: B2362594
CAS No.: 898441-89-9
M. Wt: 439.424
InChI Key: ABSNDQLBPKSVKY-UHFFFAOYSA-N
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Description

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H21N3O7 and its molecular weight is 439.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • A study by Peng et al. (2005) focused on synthesizing piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines. This synthesis pathway included a compound structurally similar to 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one, showing moderate adenosine A2a receptor binding affinity, which is significant for neurological applications (Peng et al., 2005).

Antidepressant and Antianxiety Properties

  • Kumar et al. (2017) synthesized novel piperazine derivatives, including compounds similar to the chemical . These compounds showed significant antidepressant and antianxiety activities, which underscores their potential in psychiatric treatment (Kumar et al., 2017).

Anticancer Activity

  • Hadiyal et al. (2020) developed a microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, which have structural similarities to the compound in focus. These derivatives showed potent anticancer activity against various human cancer cell lines, indicating a potential role in cancer therapy (Hadiyal et al., 2020).

Antibacterial and Biofilm Inhibition

  • Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, similar to the compound . These derivatives demonstrated excellent antibacterial efficacies and biofilm inhibition activities, particularly against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Anti-Tuberculosis Activity

  • Tangallapally et al. (2006) worked on analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound structurally related to the one . These analogues showed improved bioavailability and strong anti-tuberculosis activity, suggesting potential in tuberculosis treatment (Tangallapally et al., 2006).

Neuroprotective Activities

  • Gao et al. (2022) designed and synthesized edaravone derivatives containing a benzylpiperazine moiety, structurally related to the target compound. These derivatives displayed significant neuroprotective activities, showing promise in treating cerebral ischemic stroke (Gao et al., 2022).

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c26-19-12-18(13-23-7-9-24(10-8-23)22(27)20-2-1-11-30-20)31-15-21(19)32-14-16-3-5-17(6-4-16)25(28)29/h1-6,11-12,15H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNDQLBPKSVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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